DL-norvaline (CAS 6600-40-4) is a non-proteinogenic, straight-chain aliphatic α-amino acid supplied as a racemic mixture. In industrial and analytical procurement, it is highly valued for its dual utility: it serves as a zero-background internal standard for mass spectrometry and acts as a cost-effective precursor for the biocatalytic synthesis of enantiopure L-norvaline [1]. By avoiding the high costs associated with enantiopure starting materials, DL-norvaline provides a scalable foundation for dynamic kinetic resolution workflows and chiral chromatography validation.
Substituting DL-norvaline with proteinogenic analogs like DL-valine or DL-leucine is unviable in metabolomics, as their high endogenous biological concentrations obliterate the baseline required for accurate internal standardization [1]. Furthermore, purchasing enantiopure L-norvaline directly for large-scale pharmaceutical intermediate synthesis bypasses the economic advantages of multi-enzymatic resolution cascades, drastically increasing raw material costs [2]. Finally, using branched isomers alters chromatographic retention times and steric interactions, rendering them ineffective as direct drop-in replacements for straight-chain chiral column validation [3].
In quantitative metabolomics, DL-norvaline is utilized as an internal standard because its non-proteinogenic nature ensures zero endogenous background in mammalian cell extracts [1]. When compared to structural isomers like DL-valine or DL-leucine, which are natively present in high biological concentrations, DL-norvaline elutes at a distinct retention time and avoids signal overlap. This allows for precise calibration and absolute quantification of amino acids without the baseline subtraction errors inherent to proteinogenic standards.
| Evidence Dimension | Endogenous background signal in mammalian cell extracts |
| Target Compound Data | ~0% (Non-proteinogenic) |
| Comparator Or Baseline | DL-valine / DL-leucine (High endogenous presence) |
| Quantified Difference | Elimination of baseline interference |
| Conditions | GC-MS / LC-MS analysis of 80% MeOH cell extracts |
Ensures accurate quantification of metabolites by preventing signal overlap with naturally occurring biological amino acids.
For the industrial production of enantiopure L-norvaline, racemic DL-norvaline serves as a highly efficient and cost-effective starting material [1]. Using a multi-enzymatic cascade involving D-amino acid oxidase (DAAO) and leucine dehydrogenase (LeuDH), the D-enantiomer within DL-norvaline is oxidized to a keto acid and asymmetrically reduced to L-norvaline. This process achieves a 96.1% conversion rate and an enantiomeric excess (ee) of >99%, yielding up to 61.09 g/L of L-norvaline. Compared to direct chemical synthesis, this biocatalytic route from the racemate drastically reduces environmental impact while maintaining exceptional chiral purity.
| Evidence Dimension | Conversion to enantiopure L-norvaline |
| Target Compound Data | 96.1% conversion, >99% ee (via DAAO/LeuDH cascade) |
| Comparator Or Baseline | Traditional chemical asymmetric synthesis (Lower yield/purity, higher toxicity) |
| Quantified Difference | >99% ee achieved with highly scalable biocatalytic upgrading |
| Conditions | Multi-enzymatic resolution using DAAO, LeuDH, and FDH with catalase |
Enables manufacturers to procure a low-cost racemate and convert it into a high-value, enantiopure pharmaceutical intermediate.
DL-norvaline is widely employed as a benchmark racemate to evaluate the resolving power of chiral stationary phases (CSPs), such as ligand-exchange (Davankov) or protein-based (AGP) columns [1]. Unlike enantiopure L-norvaline, which produces a single chromatographic peak, DL-norvaline provides a predictable 1:1 mixture of D- and L-enantiomers, allowing analysts to calculate the resolution factor (Rs). Its straight-chain aliphatic structure offers different steric interactions compared to branched amino acids like DL-valine, making it an essential probe for mapping the chiral recognition mechanisms of new column chemistries.
| Evidence Dimension | Chiral resolution validation capability |
| Target Compound Data | Provides D- and L- peaks for Rs calculation |
| Comparator Or Baseline | L-norvaline (Single peak, cannot measure resolution) |
| Quantified Difference | Enables quantitative measurement of chiral column efficiency |
| Conditions | Chiral HPLC (e.g., Davankov ligand-exchange or AGP columns) |
Essential for QA/QC laboratories needing a reliable, non-proteinogenic racemate to validate chiral chromatography methods.
Using DL-norvaline as a spike-in standard for GC-MS and LC-MS workflows to quantify free amino acids in cell cultures and biological fluids without endogenous interference [1].
Utilizing DL-norvaline as a cost-effective bulk feedstock for multi-enzymatic dynamic kinetic resolution to produce >99% ee L-norvaline for antihypertensive drugs [2].
Deploying DL-norvaline as a test probe to verify the enantioselectivity and resolution efficiency of newly manufactured or aging chiral stationary phases [3].
Dawson, R.M.C., et al., Data for Biochemical Research, Oxford, Clarendon Press, 1959.[page needed]
Merriam-Webster Retrieved 4 September 2010
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Polis, B., Srikanth, K. D., Gurevich, V., Gil-Henn, H., & Samson, A. O. (2019). L-Norvaline, a new therapeutic agent against Alzheimer’s disease. Neural regeneration research, 14(9), 1562.